molecular formula C75H122N20O18S2 B8256830 YAP-TEAD Inhibitor 1 (Peptide 17)

YAP-TEAD Inhibitor 1 (Peptide 17)

Katalognummer B8256830
Molekulargewicht: 1656.0 g/mol
InChI-Schlüssel: FKHMKSDMZWAHCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

YAP-TEAD Inhibitor 1 (Peptide 17) is a useful research compound. Its molecular formula is C75H122N20O18S2 and its molecular weight is 1656.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality YAP-TEAD Inhibitor 1 (Peptide 17) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about YAP-TEAD Inhibitor 1 (Peptide 17) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Design and Synthesis of Potent Cyclic Peptides : Zhang et al. (2014) explored the design and synthesis of cyclic peptide inhibitors of the YAP-TEAD interaction, identifying Peptide 17 as a potent inhibitor. This peptide showed strong binding affinity to TEAD1, suggesting its potential in treating YAP-involved cancers (Zhang et al., 2014).

  • Intramolecular Cyclization of Peptide Segments : Zhang et al. (2020) discussed the rational design of peptides targeting the YAP-TEAD4 complex interface. They focused on two peptides, PS-1 and PS-2, and their cyclized versions to target the complex interaction, highlighting the potential of peptide-based therapies against diverse cancers (Zhang et al., 2020).

  • VGLL4-Mimicking Peptide as a YAP Antagonist : Jiao et al. (2014) found that a peptide mimicking VGLL4 function competes with YAP for TEAD binding, offering a therapeutic strategy against YAP-driven human cancers. This underscores the broader implications of peptide-based YAP-TEAD interaction inhibitors in cancer therapy (Jiao et al., 2014).

  • Peptide Inhibitors Derived from YAP Omega-Loop Sequence : Furet et al. (2019) described the creation of potent linear peptide inhibitors of the YAP-TEAD interaction, derived from the YAP omega-loop sequence. These peptides offer an approach to disrupt the YAP-TEAD interaction and highlight the therapeutic potential of targeting specific sequences within YAP (Furet et al., 2019).

  • Biological Properties of Verteporfin as a YAP/TEAD Inhibitor : Gibault et al. (2016) discussed the non-photoinduced properties of Verteporfin, identified as a YAP/TEAD inhibitor. This study contributes to the understanding of Verteporfin's role in inhibiting YAP/TEAD, offering insights into its potential use beyond photodynamic therapy (Gibault et al., 2016).

  • Peptide 17 in Lung Cancer Treatment : Zhang et al. (2018) explored the effects of Peptide 17 on lung cancer cells, demonstrating its efficacy in disrupting the YAP-TEAD4 interaction and suggesting its promise as a target drug in lung cancer treatment (Zhang et al., 2018).

Eigenschaften

IUPAC Name

5-amino-4-[[1-[1-[6-amino-2-[[6-(4-aminobutyl)-24-benzyl-3-butyl-9-[3-(diaminomethylideneamino)propyl]-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-15-(propanoylamino)-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H122N20O18S2/c1-6-8-22-50-72(111)93-35-17-26-56(93)70(109)82-44(5)62(101)91-54(41-96)68(107)90-53(40-45-20-10-9-11-21-45)67(106)92-55(69(108)88-51(24-13-15-33-77)73(112)95-37-19-28-58(95)74(113)94-36-18-27-57(94)71(110)84-46(61(78)100)29-30-60(98)99)42-115-114-38-31-49(83-59(97)7-2)65(104)89-52(39-43(3)4)66(105)86-48(25-16-34-81-75(79)80)63(102)85-47(64(103)87-50)23-12-14-32-76/h9-11,20-21,43-44,46-58,96H,6-8,12-19,22-42,76-77H2,1-5H3,(H2,78,100)(H,82,109)(H,83,97)(H,84,110)(H,85,102)(H,86,105)(H,87,103)(H,88,108)(H,89,104)(H,90,107)(H,91,101)(H,92,106)(H,98,99)(H4,79,80,81)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHMKSDMZWAHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCN=C(N)N)CC(C)C)NC(=O)CC)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)N)CC5=CC=CC=C5)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H122N20O18S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1656.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
YAP-TEAD Inhibitor 1 (Peptide 17)
Reactant of Route 2
YAP-TEAD Inhibitor 1 (Peptide 17)
Reactant of Route 3
YAP-TEAD Inhibitor 1 (Peptide 17)
Reactant of Route 4
YAP-TEAD Inhibitor 1 (Peptide 17)
Reactant of Route 5
YAP-TEAD Inhibitor 1 (Peptide 17)
Reactant of Route 6
YAP-TEAD Inhibitor 1 (Peptide 17)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.